Conformational Pre‑organization: Cyclic Pyrrolidine vs. Linear Phosphono‑Amino Acid (AP‑7)
The target compound locks the phosphonic acid and amine functionalities into a rigid five‑membered ring with four stereocenters, whereas the same‑formula linear analog AP‑7 (2‑amino‑7‑phosphonoheptanoic acid, C7H16NO5P) possesses seven rotatable bonds. This topological difference is expected to reduce the entropic penalty upon target binding and enhance target discrimination, although direct head‑to‑head binding data are not publicly available .
| Evidence Dimension | Number of rotatable bonds (topological flexibility) |
|---|---|
| Target Compound Data | 3 rotatable bonds (predicted from SMILES C[C@H]1[C@@H](O)[C@H](O)[C@@H](CCP(O)(O)=O)N1) |
| Comparator Or Baseline | AP‑7 (2‑amino‑7‑phosphonoheptanoic acid): 7 rotatable bonds [1] |
| Quantified Difference | 4 fewer rotatable bonds (≈57% reduction in backbone flexibility) |
| Conditions | In silico topological calculation based on SMILES strings; no experimental binding assay comparison available. |
Why This Matters
Reduced conformational flexibility can translate into higher target affinity and slower off‑rates, making the compound a more selective probe for structure‑activity relationship (SAR) studies where rigid scaffolds are desired.
- [1] PubChem. 2-Amino-7-phosphonoheptanoic acid (AP‑7). CID 3122. https://pubchem.ncbi.nlm.nih.gov/compound/3122 View Source
